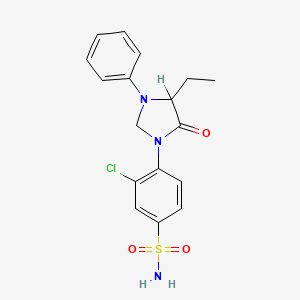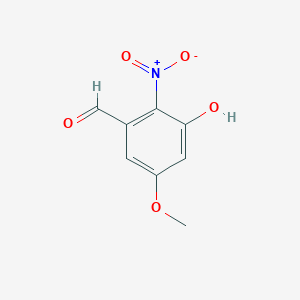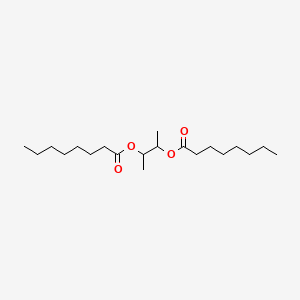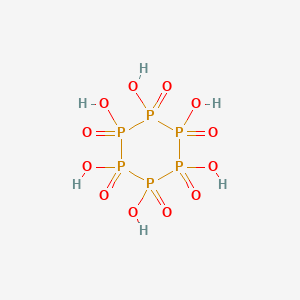
5-Nitro-2,3-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Nitro-2,3-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride is a heterocyclic compound that features a tetrazole ring substituted with nitro and phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2,3-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-diphenyl-2,3-dihydro-1H-tetrazole with nitric acid to introduce the nitro group. The reaction is usually carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the reaction conditions, such as temperature, pressure, and reagent concentrations, to maximize efficiency and minimize waste. Advanced purification techniques, such as crystallization and chromatography, are employed to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
5-Nitro-2,3-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
5-Nitro-2,3-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Nitro-2,3-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. These interactions can result in the inhibition of enzymes, disruption of cellular processes, or induction of cell death, depending on the context.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Diphenyl-2,3-dihydro-1H-tetrazole: Lacks the nitro group, resulting in different chemical properties and reactivity.
5-Amino-2,3-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride: Contains an amino group instead of a nitro group, leading to different biological activities.
5-Nitro-1H-tetrazole: A simpler structure with only the nitro group and tetrazole ring, used in different applications.
Uniqueness
5-Nitro-2,3-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride is unique due to the combination of its nitro and phenyl substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
64225-83-8 |
|---|---|
Fórmula molecular |
C13H12ClN5O2 |
Peso molecular |
305.72 g/mol |
Nombre IUPAC |
5-nitro-2,3-diphenyl-1H-tetrazol-1-ium;chloride |
InChI |
InChI=1S/C13H11N5O2.ClH/c19-18(20)13-14-16(11-7-3-1-4-8-11)17(15-13)12-9-5-2-6-10-12;/h1-10H,(H,14,15);1H |
Clave InChI |
BEWBNXXFBYJSPN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2[NH2+]C(=NN2C3=CC=CC=C3)[N+](=O)[O-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(Hexadecylamino)propyl]octadecanamide](/img/structure/B14486678.png)
![9-Azabicyclo[6.1.0]nonane, 9-[(4-methylphenyl)sulfonyl]-](/img/structure/B14486684.png)

![2-Amino-N-[2-(4-methoxyphenyl)ethyl]-N-methylbenzamide](/img/structure/B14486709.png)
![2-{2-[2-(2-Hydroxyethoxy)phenoxy]ethoxy}phenol](/img/structure/B14486712.png)

![N-Methyl-N'-(2-{[1-(5-methyl-1H-imidazol-4-yl)ethyl]sulfanyl}ethyl)thiourea](/img/structure/B14486717.png)

![Ethyl acetamido[(3-methylbutyl)sulfanyl]acetate](/img/structure/B14486739.png)





